Butane-1,2-diamine dihydrochloride

Description

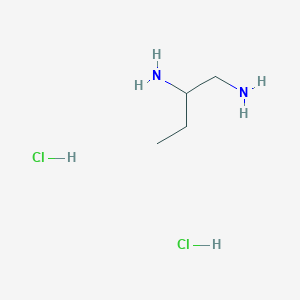

Butane-1,2-diamine dihydrochloride (C₄H₁₂Cl₂N₂) is a linear aliphatic diamine salt where the two amine groups on a four-carbon chain are protonated as hydrochloride salts. Aliphatic diamines like this are valued for their nucleophilic amine groups, which participate in coordination chemistry and cross-coupling reactions.

Properties

IUPAC Name |

butane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-2-4(6)3-5;;/h4H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZFULPOWQYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081531-27-2 | |

| Record name | butane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of butane-1,2-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

C4H12N2+2HCl→C4H14Cl2N2

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using high-purity reagents. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Butane-1,2-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butane-1,2-diamine dihydrochloride exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Ethane-1,2-diamine Derivatives

- N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride (4) : This compound (C₂₃H₃₀Cl₂FeN₂O) features a ferrocenyl group and methoxybenzyl substitution, enhancing its redox activity for medicinal applications. Purity ≥95% via elemental analysis .

- N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride : A branched derivative (C₇H₁₈Cl₂N₂) with 98% purity, used in specialty organic synthesis .

Propane-1,2-diamine Dihydrochloride

Butane-1,2-diamine Dihydrochloride (Inferred)

- Molecular Weight : ~187.06 g/mol (estimated).

- Applications : Likely serves as a building block for APIs or metal ligands, analogous to its Boc-protected derivative .

Aromatic Diamine Dihydrochlorides

- 1,2-Phenylenediamine dihydrochloride (CAS 615-28-1) : An aromatic analog (C₆H₁₀Cl₂N₂) with a melting point of 205°C and ≥98% purity. Used in biochemical assays (e.g., peroxidase substrates) .

- 3-Fluoro-benzene-1,2-diamine dihydrochloride (CAS 1414959-15-1) : Fluorinated derivative for enhanced electronic properties in drug design .

Cyclic and Heterocyclic Diamine Dihydrochlorides

- cis-Cyclopentane-1,2-diamine dihydrochloride (CAS 310872-08-3) : Cyclic analog (C₅H₁₄Cl₂N₂) with 95+% purity, used in chiral ligand synthesis .

- 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride (CAS 1443981-21-2) : Thiazole-substituted derivative (C₆H₁₃Cl₂N₃S) for targeted therapeutic agents .

| Compound | Molecular Formula | Purity | Applications |

|---|---|---|---|

| cis-Cyclopentane-1,2-diamine dihydrochloride | C₅H₁₄Cl₂N₂ | 95+% | Chiral catalysis |

| Thiazole-containing diamine | C₆H₁₃Cl₂N₃S | N/A | Drug discovery |

Biological Activity

Butane-1,2-diamine dihydrochloride, also known as 1,2-diaminobutane dihydrochloride, is a diamine compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.06 g/mol. Its structure consists of a butane backbone with two amine groups at the 1 and 2 positions, each protonated in the dihydrochloride form. This configuration allows for various interactions with biological molecules, enhancing its reactivity and potential efficacy in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Cation-π Interactions : The positively charged amine groups can engage in cation-π interactions with aromatic residues in proteins, influencing protein conformation and function.

- Hydrogen Bonding : The amine groups participate in hydrogen bonding with nucleic acids and proteins, which can stabilize or destabilize these structures.

- Ionic Interactions : The presence of two hydrochloride ions allows for ionic interactions with negatively charged biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar diamines have shown efficacy against various bacterial strains. For instance, studies on related compounds suggest potential applications as antimicrobial agents due to their ability to disrupt bacterial membranes.

- Cell Proliferation : Some diamines are involved in cellular signaling pathways that regulate cell growth and differentiation. For example, polyamines (which include diamines) are known to play crucial roles in cell proliferation and apoptosis.

- Neurotransmitter Interaction : Compounds with similar structures have been implicated in neurotransmitter modulation. Butane-1,2-diamine may influence neurotransmitter systems through its interaction with receptors involved in synaptic transmission.

Case Studies and Research Findings

Several studies have investigated the biological effects of diamines similar to this compound:

- Case Study 1 : A study published in Frontiers in Nutrition explored the degradation of histamine by diamine oxidase (DAO), highlighting the role of diamines in histamine metabolism. It was found that diamines can modulate DAO activity, affecting histamine levels in vivo .

- Case Study 2 : Research on polyamines demonstrated their involvement in cellular stress responses. Diamines like butane-1,2-diamine were shown to enhance cell survival under oxidative stress by modulating antioxidant defense mechanisms .

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Development : Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating infections or modulating neurotransmitter systems.

- Biochemical Research : Used as a reagent in biochemical assays to study enzyme kinetics and protein interactions due to its reactive amine groups.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Diamine | Antimicrobial, cell proliferation |

| Ethylenediamine | Simple diamine | Reactive; used as a chelating agent |

| N,N-Dimethylbutane-1,2-diamine | Dimethylated variant | Altered reactivity; potential neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.